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molecular formula C14H12BrClO B8671995 1-(Benzyloxy)-2-(bromomethyl)-4-chlorobenzene CAS No. 177760-44-0

1-(Benzyloxy)-2-(bromomethyl)-4-chlorobenzene

Cat. No. B8671995
M. Wt: 311.60 g/mol
InChI Key: SIDZTXYHXWTXTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07759369B2

Procedure details

{5-chloro-2-[(phenylmethyl)oxy]phenyl}methanol (8.2 g, 33 mmol) was dissolved in dry dichloromethane under nitrogen and cooled to −10° C. Phosphorus tribromide (3.12 ml, 33 mmol) in dry dichloromethane (15 ml) was added slowly. The mixture was left at −10° C. for 15 mins, then stirred at room temperature overnight. TLC showed no more starting material. The mixture was then quenched with a saturated sodium hydrogen carbonate solution added very slowly. The mixture was diluted with dichloromethane and brine was added to aid separation. The organic phase was washed with water (×2), then dried (MgSO4) and evaporated. The residue was purified (50 g SPE column). Product comes off using 5% ethyl acetate in isohexane. White-ish solid obtained (8.1 g).
Name
{5-chloro-2-[(phenylmethyl)oxy]phenyl}methanol
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.12 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[C:6]([CH2:8]O)[CH:7]=1.P(Br)(Br)[Br:19]>ClCCl>[C:12]1([CH2:11][O:10][C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][C:6]=2[CH2:8][Br:19])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
{5-chloro-2-[(phenylmethyl)oxy]phenyl}methanol
Quantity
8.2 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)CO)OCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.12 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was then quenched with a saturated sodium hydrogen carbonate solution
ADDITION
Type
ADDITION
Details
added very slowly
ADDITION
Type
ADDITION
Details
The mixture was diluted with dichloromethane and brine
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
separation
WASH
Type
WASH
Details
The organic phase was washed with water (×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified (50 g SPE column)
CUSTOM
Type
CUSTOM
Details
White-ish solid obtained (8.1 g)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C1(=CC=CC=C1)COC1=C(C=C(C=C1)Cl)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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